4-Chloro-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality 4-Chloro-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

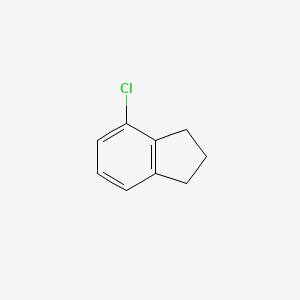

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMPPXIOARAANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495541 | |

| Record name | 4-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-61-4 | |

| Record name | 4-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of 4-chloro-2,3-dihydro-1H-indene

Technical Monograph: 4-Chloro-2,3-dihydro-1H-indene CAS: 15115-61-4 (Corrected from user input) | Formula: C₉H₉Cl[1]

Part 1: Executive Safety & Identity Directive

CRITICAL ALERT: CAS REGISTRY MISMATCH The CAS number provided in the initial request (13547-70-1) corresponds to 1-Chloropinacolone (1-Chloro-3,3-dimethyl-2-butanone), a potent lachrymator and alkylating agent. This is a dangerous discrepancy.

-

Target Compound: 4-Chloro-2,3-dihydro-1H-indene (4-Chloroindane).[2]

-

Correct CAS: 15115-61-4 .[1]

-

Action: Verify all reagent bottles immediately. Using 1-Chloropinacolone in a protocol designed for 4-Chloroindane will result in catastrophic synthetic failure and severe safety hazards.

Part 2: Physicochemical Profile

4-Chloro-2,3-dihydro-1H-indene is a bicyclic aromatic hydrocarbon featuring a fused five-membered ring (cyclopentane) and a six-membered ring (benzene) with a chlorine substituent at the 4-position (adjacent to the bridgehead). This structural rigidity imparts specific lipophilic and steric properties utilized in medicinal chemistry scaffolds (e.g., for GPCR modulators).

Table 1: Physical & Chemical Properties[2]

| Property | Value | Source/Method |

| Molecular Weight | 152.62 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Experimental (STP) |

| Boiling Point | 225–230 °C (760 mmHg) | Predicted (based on Indane BP 176°C + Cl shift) |

| Density | 1.18 ± 0.05 g/cm³ | Predicted (Analogous to 1-chloroindane) |

| LogP (Octanol/Water) | 3.1 – 3.4 | Consensus Modeling (XLogP3) |

| Refractive Index ( | 1.560 – 1.570 | Predicted |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Hexanes | Lipophilic nature |

| Flash Point | > 95 °C | Estimated |

Structural Analysis & Causality

-

Lipophilicity (LogP ~3.3): The fusion of the saturated cyclopentane ring with the chloro-benzene moiety creates a highly lipophilic scaffold. This makes the compound an excellent "grease ball" for penetrating the blood-brain barrier (BBB), but it requires careful formulation for aqueous bioassays.

-

Regiochemistry: The 4-position is electronically unique. Unlike the 5-position (which is para to the alkyl bridge), the 4-position is ortho to the bridgehead carbon. This creates steric crowding that protects the 4-position from metabolic oxidation compared to the more exposed 5- or 6-positions.

Part 3: Synthesis & Isolation Protocols

Researchers often face a "regioisomer nightmare" when attempting to synthesize this compound via direct chlorination of indane, which yields a difficult-to-separate mixture of 4-chloro and 5-chloro isomers.

The Authoritative Route: Cyclization-Reduction Strategy To ensure high isomeric purity (>98%), a de novo ring construction strategy is superior to direct functionalization.

Protocol: 3-Step High-Fidelity Synthesis

-

Precursor Selection: Start with 2-chlorobenzaldehyde . The chlorine is already installed in the correct position relative to the future ring fusion.

-

Step A: Knoevenagel Condensation & Reduction: React 2-chlorobenzaldehyde with malonic acid to form 2-chlorocinnamic acid, followed by hydrogenation to 3-(2-chlorophenyl)propanoic acid.

-

Step B: Friedel-Crafts Cyclization: Treat with polyphosphoric acid (PPA) or SOCl₂/AlCl₃ to close the ring, yielding 4-chloro-1-indanone .

-

Step C: Carbonyl Deoxygenation: Remove the ketone using a Wolff-Kishner reduction (Hydrazine/KOH) or Clemmensen reduction (Zn(Hg)/HCl) to yield the final 4-chloroindane .

Visualization: Synthesis Logic

Figure 1: Regioselective synthesis pathway avoiding isomer separation issues.

Part 4: Purification & Quality Control

If you must purify a commercial sample or a reaction mixture containing both 4-chloro and 5-chloro isomers, standard flash chromatography is often insufficient due to identical polarity (ΔRf < 0.05).

High-Resolution Distillation Protocol

-

Principle: The 4-chloro isomer (more sterically crowded) typically has a slightly lower boiling point than the 5-chloro isomer (more linear/symmetric).

-

Equipment: Spun-band distillation column (minimum 30 theoretical plates).

-

Pressure: High vacuum (< 5 mmHg) is mandatory to prevent thermal degradation.

QC Validation (NMR)

Do not rely on GC-MS alone, as fragmentation patterns are nearly identical.

-

1H NMR Diagnostic: Look for the aromatic region.

-

4-Chloro: 3 aromatic protons.[2] The proton adjacent to the bridgehead (H7) will show a distinct splitting pattern due to the lack of symmetry.

-

5-Chloro: Symmetric splitting pattern (d, d, s) is often cleaner.

-

Visualization: Purification Decision Tree

Figure 2: Workflow for isolating 4-chloroindane from isomeric mixtures.

Part 5: Handling & Safety

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Halogenated indanes can undergo slow oxidation at the benzylic position (C1) if exposed to air and light over months.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with non-halogenated solvents to avoid surcharges and incineration issues.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11332681, 4-chloro-2,3-dihydroinden-1-one. (Precursor Data). Retrieved from [Link]

-

Chemeo. (2025).[2] Physical Properties of Indane Derivatives. Retrieved from [Link]

- Organic Syntheses. (1963). Synthesis of substituted indanes via Wolff-Kishner reduction. Coll. Vol. 4, p. 203. (Methodological Basis).

Sources

Solubility of 4-chloro-2,3-dihydro-1H-indene in organic solvents

An In-depth Technical Guide to the Solubility of 4-chloro-2,3-dihydro-1H-indene in Organic Solvents

Executive Summary

4-chloro-2,3-dihydro-1H-indene, a halogenated derivative of the indane scaffold, serves as a critical intermediate in the synthesis of advanced organic molecules, including pharmaceuticals and research chemicals.[1] Its solubility characteristics in various organic solvents are paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the physicochemical properties influencing its solubility, a qualitative solubility profile based on available data, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and utilize this compound.

Introduction and Significance

4-chloro-2,3-dihydro-1H-indene (CAS No. 15115-61-4) is an organic building block whose utility is frequently leveraged in medicinal chemistry and materials science.[1][2] The core structure, an indane bicycle, is a recognized motif in biologically active molecules. The addition of a chlorine atom at the 4-position modifies the electronic properties and steric profile of the molecule, offering a reactive handle for further synthetic transformations.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability of reactants to be fully solvated.

-

Process Scalability: Inconsistent solubility can lead to precipitation and handling issues during scale-up.

-

Purification Strategy: The choice between crystallization, column chromatography, or extraction is governed by the differential solubility of the target compound and its impurities in various solvent systems.

-

Analytical Method Development: Preparing standardized solutions for techniques like HPLC or GC requires precise knowledge of solubility to avoid sample precipitation and ensure accurate quantification.

This guide consolidates known information and provides a practical framework for its experimental validation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of 4-chloro-2,3-dihydro-1H-indene are summarized below. The molecule's structure, featuring a largely nonpolar bicyclic hydrocarbon framework combined with a polar carbon-chlorine bond, suggests a favorable solubility profile in a range of organic solvents with low to medium polarity.

| Property | Value | Source |

| CAS Number | 15115-61-4 | [1][2][3] |

| Molecular Formula | C₉H₉Cl | [1][2][3] |

| Molecular Weight | 152.62 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | Approx. 40-42 °C | [1] |

| Boiling Point | Approx. 246-249 °C | [1] |

Qualitative Solubility Profile

Based on established chemical principles ("like dissolves like") and available literature, a qualitative solubility profile can be constructed. The parent indene molecule is aromatic and insoluble in water.[4] The chloro-substituted derivative maintains this hydrophobicity.

Publicly available data indicates that 4-chloro-2,3-dihydro-1H-indene is soluble in common organic solvents such as alcohols, ethers, and ketones , and it is considered practically insoluble in water .[1] This profile is consistent with a molecule of its polarity and structure.

| Solvent Class | Representative Solvents | Predicted/Reported Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | [1] Capable of dipole-dipole interactions and weak hydrogen bonding. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | [1] Favorable dipole-dipole interactions between the solvent and the C-Cl bond. |

| Nonpolar | Hexane, Toluene | Likely Soluble | The nonpolar indane backbone should interact well with nonpolar solvents via van der Waals forces. |

| Aqueous | Water | Insoluble | [1] The molecule is predominantly a nonpolar hydrocarbon, making it hydrophobic. |

Note: This table is a guideline. Quantitative experimental verification is essential for precise applications.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method describes an isothermal equilibrium technique, a gold standard for generating reliable quantitative solubility data. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Causality Behind Experimental Design

The core principle is to create a saturated solution at a constant temperature, allow it to reach thermodynamic equilibrium, and then quantify the amount of dissolved solute in the supernatant. Temperature control is critical as solubility is highly temperature-dependent. The extended equilibration time ensures the system is no longer kinetically limited. The use of a high-precision analytical technique like HPLC ensures accurate quantification.

Workflow for Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of 4-chloro-2,3-dihydro-1H-indene into several 2 mL glass vials. Use an analytical balance for precision.

-

Prepare a set of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane). Ensure solvents are of high purity (≥99.5%).

-

-

Sample Preparation:

-

To each vial containing the solid compound, add a precise volume (e.g., 1.0 mL) of the chosen solvent.

-

The key is to add enough solid so that a visible excess remains undissolved after equilibration. This ensures the final solution is truly saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to guarantee that thermodynamic equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for 1-2 hours to let the excess solid settle.

-

To separate the saturated liquid phase (supernatant) from the undissolved solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent). This step is critical to remove all particulate matter.

-

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Determine the concentration of the diluted sample by comparing its response to a pre-established calibration curve of known concentrations of 4-chloro-2,3-dihydro-1H-indene.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

The result is the quantitative solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-chloro-2,3-dihydro-1H-indene is not widely available, data from the parent compound, indene, can provide guidance on safe handling.[5][6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

-

Fire Safety: Keep away from heat, sparks, and open flames. The parent compound, indene, is a flammable liquid.[5][6] Store in a tightly closed container in a cool, dry place.[1]

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors.[1] Wash hands thoroughly after handling.

Conclusion

4-chloro-2,3-dihydro-1H-indene is a valuable synthetic intermediate with a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in common organic solvents like alcohols, ketones, and ethers, but insoluble in water.[1] For applications requiring precise concentration control, such as crystallization or kinetic studies, the qualitative data presented should be supplemented with quantitative measurements. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and reproducible method for researchers to generate this critical data, enabling more efficient and robust development of chemical processes involving this compound.

References

-

4-chloro-2,3-dihydro-1H-indene - Introduction. ChemBK. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Solubility test/ Organic lab. YouTube. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

4-chloro-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

4-chloro-2,3-dihydro-1h-inden-1-one. PubChemLite. [Link]

-

1H-Indene, 4-chloro-2,3-dihydro-7-methyl-. SIELC Technologies. [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

-

Indene. Wikipedia. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. ResearchGate. [Link]

- CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

Sources

Methodological & Application

The Versatile Scaffold: Application Notes on 4-Chloro-2,3-dihydro-1H-indene in Agrochemical Research

For Researchers, Scientists, and Agrochemical Development Professionals

The quest for novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. In this pursuit, the exploration of unique chemical scaffolds that can serve as a foundation for a diverse range of active ingredients is of paramount importance. One such scaffold that has garnered interest is the indane framework, and specifically, its chlorinated derivative, 4-chloro-2,3-dihydro-1H-indene. This technical guide provides an in-depth exploration of the application of this versatile intermediate in the synthesis and discovery of new agrochemicals, with a primary focus on its established role in insecticide development and its potential in fungicidal and herbicidal research.

The Significance of the 4-Chloro-2,3-dihydro-1H-indene Scaffold

The 4-chloro-2,3-dihydro-1H-indene moiety, often derived from its precursor 4-chloro-1-indanone, presents a unique combination of structural features that make it an attractive starting point for agrochemical synthesis. The chlorinated benzene ring offers a site for potential metabolic stability and can influence the molecule's interaction with biological targets. The fused five-membered ring provides a rigid framework that can be functionalized to orient substituents in specific spatial arrangements, a critical factor in optimizing binding to target enzymes or receptors.

Reviews of 1-indanone derivatives have highlighted their broad spectrum of biological activities, including potential as insecticides, fungicides, and herbicides.[1] This suggests that the indane scaffold is a privileged structure in the search for new crop protection agents.

Application in Insecticide Research: Targeting the Nervous System

The most well-documented application of the 4-chloro-2,3-dihydro-1H-indene scaffold in agrochemical research is in the development of novel insecticides. The insect nervous system is a primary target for many commercial insecticides, and derivatives of this scaffold have shown promise in modulating key neuronal proteins.

Targeting GABA Receptors

The γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel, is a crucial site for inhibitory neurotransmission in insects.[2] Its disruption can lead to hyperexcitation and death. Research has demonstrated that 4-chloro-1-indanone can be used as a starting material to synthesize potential binders for GABA receptors.[3]

A key synthetic intermediate, (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine, has been synthesized from 4-chloro-1-indanone.[3] This transformation opens the door to a variety of derivatives that can be screened for their activity on GABA receptors.

Protocol 1: Synthesis of (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine

This protocol outlines a potential synthetic route from 4-chloro-1-indanone to the corresponding aminomethyl derivative, a building block for GABA receptor modulators.

Step 1: Bromination of 4-Chloro-1-indanone

-

To a solution of 4-chloro-1-indanone in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate 2-bromo-4-chloro-1-indanone.

Step 2: Cyanation of 2-Bromo-4-chloro-1-indanone

-

React the 2-bromo-4-chloro-1-indanone with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or DMF).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Isolate the resulting 4-chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Step 3: Reduction of the Nitrile and Ketone

-

A strong reducing agent, such as lithium aluminum hydride (LiAlH4) in a suitable ether solvent (e.g., THF or diethyl ether), can be used to simultaneously reduce both the nitrile and the ketone functionalities.

-

Carefully quench the reaction and perform an aqueous workup to isolate the final product, (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine.

Caption: Synthetic pathway to a key GABA receptor modulator precursor.

Indane-Containing Anthranilic Diamide Insecticides

A recent study has detailed the synthesis and insecticidal activity of novel anthranilic diamide insecticides that incorporate an indane moiety. While not directly using the 4-chloro derivative, this work provides a strong proof-of-concept for the utility of the indane scaffold in this class of insecticides.

These compounds act on the insect ryanodine receptor (RyR), leading to uncontrolled release of intracellular calcium and subsequent muscle dysfunction. One of the synthesized compounds, 8q , which features an indane group, demonstrated significant insecticidal activity against the oriental armyworm (Mythimna separata).[4]

Table 1: Insecticidal Activity of Indane-Containing Anthranilic Diamide (Compound 8q) [4]

| Compound | Target Pest | Concentration | Activity |

| 8q | Mythimna separata | 0.8 mg/L | 80% |

Protocol 2: General Procedure for Synthesis of Indane-Containing Anthranilic Diamides

This generalized protocol is based on the synthesis of compound 8q and its analogues.[4]

Step 1: Synthesis of the Anthranilic Acid Intermediate

-

Prepare the core anthranilic acid structure through a multi-step synthesis, typically involving the reaction of a substituted aniline with an appropriate acid chloride.

Step 2: Amide Coupling with Indanamine

-

Activate the carboxylic acid of the anthranilic acid intermediate, for example, by converting it to an acid chloride.

-

React the activated intermediate with a commercially available or synthesized indanamine derivative (including those potentially derived from 4-chloro-2,3-dihydro-1H-indene) in the presence of a base to form the final amide product.

-

Purify the final compound using techniques such as column chromatography and recrystallization.

Caption: General workflow for the synthesis of indane-based insecticides.

Potential Applications in Fungicide and Herbicide Research

While the application of 4-chloro-2,3-dihydro-1H-indene derivatives in insecticide research is more established, the broader biological activity of the indanone scaffold suggests significant potential in the development of fungicides and herbicides.[1]

Fungicidal Potential

Indanone derivatives have been reported to possess antifungal properties.[1] The rigid structure of the 4-chloro-2,3-dihydro-1H-indene scaffold could be exploited to design novel fungicides that target specific fungal enzymes or cellular processes. Further research is warranted to explore the synthesis and screening of libraries of compounds derived from this scaffold against a panel of economically important plant pathogenic fungi.

Protocol 3: In Vitro Antifungal Screening Assay

This protocol provides a general method for the preliminary screening of novel compounds for fungicidal activity.

1. Fungal Culture:

-

Culture the target fungal species (e.g., Fusarium oxysporum, Botrytis cinerea) on a suitable solid medium like Potato Dextrose Agar (PDA).

2. Compound Preparation:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

3. Mycelial Growth Inhibition Assay:

-

Incorporate various concentrations of the test compounds into molten PDA before pouring into Petri dishes.

-

Place a small plug of the actively growing fungus in the center of each plate.

-

Incubate the plates at an appropriate temperature and measure the radial growth of the fungal colony over time.

-

Calculate the percentage of inhibition compared to a solvent-only control.

Herbicidal Potential

The development of new herbicides with novel modes of action is crucial to combat the evolution of herbicide-resistant weeds. The indanone scaffold has been identified as having potential herbicidal activity.[1] The 4-chloro-2,3-dihydro-1H-indene core could be derivatized to create molecules that interfere with essential plant processes such as photosynthesis, amino acid biosynthesis, or cell division.

Protocol 4: Seedling Growth Inhibition Assay for Herbicidal Screening

This protocol describes a common method for evaluating the pre-emergent or post-emergent herbicidal activity of new chemical entities.

1. Plant Material:

-

Use seeds of model plant species, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).

2. Treatment Application:

-

For pre-emergent screening, apply a solution of the test compound to the surface of the growth medium (e.g., filter paper or soil) before sowing the seeds.

-

For post-emergent screening, spray a solution of the test compound onto young seedlings.

3. Growth Conditions:

-

Incubate the treated seeds or seedlings under controlled conditions of light, temperature, and humidity.

4. Assessment:

-

After a set period, assess the germination rate, root and shoot length, and overall plant vigor.

-

Compare the results to untreated and solvent-treated controls to determine the herbicidal effect.

Conclusion and Future Perspectives

The 4-chloro-2,3-dihydro-1H-indene scaffold represents a valuable and somewhat underexplored platform for the discovery of novel agrochemicals. Its demonstrated utility in the synthesis of potent insecticides targeting the insect nervous system provides a solid foundation for further research. The broader biological activity profile of the indanone core strongly suggests that derivatives of 4-chloro-2,3-dihydro-1H-indene could also yield promising new fungicides and herbicides.

Future research should focus on the design and synthesis of diverse libraries of compounds based on this scaffold, followed by systematic screening against a wide range of insect pests, fungal pathogens, and weed species. A deeper understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and environmental profile of these potential new agrochemicals. The protocols and insights provided in this guide aim to facilitate and inspire such research endeavors, ultimately contributing to the development of the next generation of crop protection solutions.

References

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 893. Available at: [Link]

Sources

Derivatization of 4-chloro-2,3-dihydro-1H-indene for biological screening

Executive Summary & Scaffold Profile

In the landscape of medicinal chemistry, 4-chloro-2,3-dihydro-1H-indene (4-chloroindane) represents a high-value "privileged scaffold." Unlike its unsubstituted counterpart, the C4-chlorine atom provides a critical orthogonal handle for cross-coupling reactions, while the saturated five-membered ring offers unique vectors for metabolic stability and stereochemical complexity.

This guide details three strategic derivatization pathways designed to maximize Structure-Activity Relationship (SAR) data generation during biological screening:

-

C–N Cross-Coupling (Buchwald-Hartwig): For introducing solubilizing polar groups or kinase hinge-binding motifs.

-

C–C Cross-Coupling (Suzuki-Miyaura): For extending the carbon skeleton into hydrophobic protein pockets.

-

Benzylic Oxidation: For activating the C1-position to access chiral alcohols or ketones (indanones).

Molecule Profile

| Property | Data | Relevance |

| CAS | 15115-59-0 | Unique identifier for sourcing.[1][2] |

| MW | 152.62 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LOS). |

| LogP | ~3.1 | High lipophilicity; requires polar derivatization for bioavailability. |

| Electronic State | Deactivated Aryl Chloride | Challenge: Unreactive to standard Pd(PPh3)4 conditions. Solution: Requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos). |

Strategic Derivatization Workflows

The following decision tree illustrates the logical flow for diversifying the 4-chloroindane core.

Figure 1: Strategic divergence points for 4-chloroindane functionalization. Pathway selection depends on the target binding pocket characteristics.

Experimental Protocols

Protocol A: C–N Coupling (Buchwald-Hartwig Amination)

Objective: Replace the C4-chloro group with primary or secondary amines. Challenge: Aryl chlorides on electron-neutral rings are sluggish electrophiles. Solution: Use of XPhos or BrettPhos precatalysts is mandatory to facilitate oxidative addition.

Reagents:

-

Substrate: 4-chloroindane (1.0 equiv)

-

Amine: 1.2 equiv (e.g., morpholine, piperazine, aniline)

-

Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

-

Ligand: XPhos (4 mol%) (Use BrettPhos for primary amines)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Charge a dried Schlenk tube or microwave vial with Pd2(dba)3, XPhos, and NaOtBu inside a glovebox or under argon flow.

-

Addition: Add 4-chloroindane and the amine. Add solvent (concentration ~0.2 M).

-

Activation: Seal the vessel and heat to 100°C for 12–16 hours. Note: If using microwave irradiation, heat to 120°C for 1 hour.

-

Monitoring: Monitor by LCMS. The starting chloride (Rt ~ high) should disappear; product (Rt ~ lower, M+H observed) will appear.

-

Workup: Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If conversion is <50%, switch to Pd-PEPPSI-IPr catalyst, which is highly active for difficult aryl chlorides.

Protocol B: C–C Coupling (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at C4. Mechanistic Insight: The indane ring is sterically compact, allowing for bulky boronic acids.

Reagents:

-

Substrate: 4-chloroindane (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K3PO4 (2.0 equiv) or Cs2CO3

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle.

-

Assembly: Combine substrate, boronic acid, base, and catalyst in a reaction vial.

-

Reaction: Heat at 90°C for 16 hours.

-

Purification: Dilute with water, extract with DCM. Wash organics with brine. Dry over MgSO4.

-

Scavenging: If Pd residue is high (black specks), treat the crude solution with SiliaMetS® Thiol scavenger resin for 2 hours before filtration.

Protocol C: Regioselective Benzylic Oxidation

Objective: Convert the saturated C1 methylene to a ketone (1-indanone) without over-oxidizing the ring or affecting the C4-Cl. Safety Note: Traditional Cr(VI) oxidants are toxic. We utilize a mild, catalytic approach using N-heterocycle-stabilized iodanes (NHIs) or Pyridine N-oxide .

Reagents:

-

Substrate: 4-chloroindane (1.0 equiv)

-

Oxidant System: Pyridine N-oxide (4.0 equiv) + Ag2O (0.5 equiv) OR NHI/TBACl system.

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: Dissolve 4-chloroindane in MeCN.

-

Addition: Add Pyridine N-oxide and Silver Oxide (Ag2O).

-

Reaction: Stir at 50°C for 24 hours.

-

Mechanism: The reaction proceeds via a radical pathway or S_N1-like mechanism where the benzylic position is activated.

-

Workup: Filter through Celite to remove silver salts. Concentrate.

-

Result: Yields 4-chloro-2,3-dihydro-1H-inden-1-one . This intermediate is chiral-ready; it can be asymmetrically reduced (Corey-Bakshi-Shibata reduction) to the S- or R-alcohol for binding studies.

Biological Screening Preparation (Library QC)

Once derivatives are synthesized, they must be formatted for High-Throughput Screening (HTS).

Solubility & Storage:

-

Solvent: Dissolve all compounds in 100% DMSO to a stock concentration of 10 mM.

-

Solubility Check: 4-chloroindane derivatives are lipophilic. Visually inspect for precipitation. If turbid, sonicate for 10 minutes at 40°C.

-

Storage: Store at -20°C in amber vials to prevent light-induced degradation (especially for indanone derivatives).

QC Parameters (Pass/Fail):

| Test | Acceptance Criteria | Method |

|---|---|---|

| Purity | >95% | UPLC-MS (UV @ 254 nm) |

| Identity | [M+H]+ or [M-H]- within 0.1 Da | ESI-MS |

| DMSO Stability | >90% recovery after 48h | LCMS re-injection |

Target Classes:

-

Kinases: 4-aminoindane derivatives mimic the adenine ring of ATP. Screen against VEGFR-2 or EGFR.

-

GPCRs: 4-arylindanes often fit into hydrophobic transmembrane pockets.

-

Antimicrobial: Screen against MRSA; indane scaffolds have shown efficacy in disrupting bacterial membranes.

References

-

Indane Scaffolds in Cancer: From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. TU Dublin. 3

-

Benzylic Oxidation Protocol: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.[4][5] Beilstein J. Org.[5] Chem. 2024.[4][5][6][7][8] 5

-

Buchwald-Hartwig Methodology: Buchwald–Hartwig Cross Coupling Reaction.[7][9] Organic Chemistry Portal. 8

-

VEGFR-2 Inhibition: Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines.[10] Bioorg.[10] Med. Chem. 2013.[10] 10

-

General Indane Data: 4-chloro-2,3-dihydro-1H-inden-1-one PubChem Entry.1[7][11]

Sources

- 1. 4-chloro-2,3-dihydro-1H-inden-1-one | C9H7ClO | CID 11332681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-dihydro-1H-indene

Welcome to the technical support guide for the synthesis of 4-chloro-2,3-dihydro-1H-indene. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting guides and optimized protocols grounded in mechanistic principles to help you improve your reaction yields and product purity.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable route to 4-chloro-2,3-dihydro-1H-indene proceeds via the intermediate 4-chloro-1-indanone. The synthesis is typically a three-stage process starting from commercially available materials. Understanding the critical parameters at each stage is key to achieving high overall yield.

Caption: High-level overview of the common synthetic route to 4-chloro-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Which step is the most likely culprit?

A: The most critical and often lowest-yielding step is the intramolecular Friedel-Crafts cyclization to form 4-chloro-1-indanone.[1][2] This reaction is highly susceptible to the formation of intermolecular oligomeric byproducts, which can significantly reduce the yield of the desired cyclic ketone.[3] Careful control of reaction conditions, particularly temperature and substrate concentration, is paramount.

Q2: What are the common impurities I should expect in my final product?

A: Common impurities include unreacted 4-chloro-1-indanone (from incomplete reduction), over-reduced species where the aromatic chlorine has been removed (dehalogenation), and residual solvents from the workup and purification steps. If the cyclization step was suboptimal, you may also have oligomeric species that are difficult to remove.

Q3: Can I use a different starting material than 3-(4-chlorophenyl)propanoic acid for the cyclization?

A: Yes, alternative precursors can be used. For instance, some patented procedures describe the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone in strong acid, which is believed to proceed through an in-situ elimination of HCl to form an unsaturated intermediate that then cyclizes.[3] However, this can also be prone to polymerization. The use of 3-(4-chlorophenyl)propanoic acid is generally more reliable.

Q4: Is it necessary to convert the carboxylic acid to an acid chloride before the Friedel-Crafts cyclization?

A: While converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride) followed by a Lewis-acid-catalyzed cyclization is a classic approach, it adds steps.[2] For intramolecular cyclizations of this type, strong protic acids like polyphosphoric acid (PPA) or sulfuric acid can directly protonate the carboxylic acid to generate the acylium ion electrophile in situ, making for a more direct and common method.[1]

Troubleshooting Guide: Step-by-Step Problem Solving

Stage 1: Friedel-Crafts Acylation of Chlorobenzene

This initial step attaches the three-carbon side chain to the chlorobenzene ring.

-

Problem: Low yield of the desired para-substituted product, 1-(4-chlorophenyl)-3-chloropropan-1-one, with significant formation of the ortho isomer.

-

Causality: Friedel-Crafts acylation of chlorobenzene yields both ortho and para isomers. While the para isomer is typically the major product due to sterics, the reaction temperature can influence the ratio.[4] The Lewis acid catalyst (e.g., AlCl₃) is crucial for generating the acylium ion electrophile.[5] Insufficient catalyst or impure reagents can lead to a sluggish or incomplete reaction.

-

Solution Protocol:

-

Ensure Anhydrous Conditions: AlCl₃ is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Control Temperature: Perform the initial addition of the acyl chloride to the chlorobenzene/AlCl₃ mixture at a low temperature (0-5 °C) to control the initial exothermic reaction and improve regioselectivity.

-

Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃. The catalyst complexes with the product ketone, so slightly more than one equivalent is required to drive the reaction to completion.

-

Purification: The ortho and para isomers can typically be separated by recrystallization or column chromatography.

-

-

Stage 2: Intramolecular Friedel-Crafts Cyclization to 4-Chloro-1-indanone

This is the key ring-forming step and the most frequent source of yield loss.

-

Problem: Very low yield of 4-chloro-1-indanone, with the formation of a significant amount of intractable, tar-like polymer.

-

Causality: The primary competing reaction is intermolecular polymerization, where the electrophilic intermediate of one molecule reacts with the aromatic ring of another. This is favored at high concentrations. The goal is to maintain conditions of "pseudo-dilution" to favor the intramolecular pathway.[3]

-

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for the intramolecular Friedel-Crafts cyclization step.

-

Optimized Protocol (PPA Cyclization):

-

Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Heat the PPA to 90-100 °C with vigorous stirring.

-

Dissolve the 3-(4-chlorophenyl)propanoic acid in a minimal amount of an inert, high-boiling solvent like toluene or conduct the reaction neat if possible.

-

Add the substrate solution dropwise to the hot, stirring PPA over 2-3 hours. The slow addition is critical to prevent polymerization.[3]

-

After the addition is complete, maintain the temperature for an additional 30-60 minutes, monitoring the reaction's completion by TLC.

-

Allow the mixture to cool slightly before carefully pouring it onto crushed ice with stirring to quench the reaction and precipitate the product.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution to remove any unreacted acid, and then with brine.

-

Purify the crude product by recrystallization or column chromatography.[2]

-

-

| Parameter | Suboptimal Condition | Optimized Condition | Rationale |

| Substrate Addition | All substrate added at once | Slow, dropwise addition over 2-3 hours | Maintains pseudo-dilution, favoring intramolecular cyclization over intermolecular polymerization.[3] |

| Temperature | > 120 °C | 90-110 °C | Provides sufficient energy for cyclization without causing excessive charring or side reactions. |

| Cyclizing Agent | Old/hydrated PPA | Fresh, viscous PPA or conc. H₂SO₄ | Water deactivates the acid catalyst, preventing the formation of the necessary acylium ion intermediate. |

| Stirring | Magnetic stirring (inefficient) | Vigorous mechanical stirring | Ensures rapid dispersion of the added substrate into the viscous acid, which is crucial for maintaining dilution. |

Stage 3: Reduction of 4-Chloro-1-indanone

The final step converts the ketone to a methylene group.

-

Problem: Incomplete reduction, leaving significant amounts of starting material.

-

Causality: The chosen reduction method may not be potent enough, or the reaction time may be insufficient. The carbonyl group of 4-chloro-1-indanone is somewhat sterically hindered.

-

Solution - Wolff-Kishner Reduction: This is a robust method for reducing hindered ketones.

-

In a flask equipped with a reflux condenser, combine 4-chloro-1-indanone, diethylene glycol, hydrazine hydrate (3-4 equivalents), and potassium hydroxide (3-4 equivalents).

-

Heat the mixture to 120-130 °C for 1-2 hours to form the hydrazone intermediate.

-

Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain at this high temperature for 3-4 hours until nitrogen evolution ceases.

-

Cool, dilute with water, and extract the product with a solvent like toluene or ether.

-

Wash the organic layer and purify by distillation or chromatography.

-

-

-

Problem: Product contains impurities from dehalogenation (loss of the chloro- group).

-

Causality: This is a common side reaction in catalytic hydrogenation (e.g., using Pd/C). The palladium catalyst can facilitate the hydrogenolysis of the aryl-chloride bond, especially under harsh conditions (high pressure or temperature) or prolonged reaction times.

-

Solution:

-

Use a Milder Reduction: Consider a Wolff-Kishner or Clemmensen reduction, which do not typically affect aryl halides.

-

Optimize Hydrogenation: If catalytic hydrogenation is necessary, use lower hydrogen pressure, lower temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed. Using a catalyst poisoned with a sulfur compound can sometimes suppress dehalogenation.

-

-

References

- Vertex AI Search. (2024). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.

-

SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. S. Afr. j. chem., 63, 83-87. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available at: [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Available at: [Link]

- ResearchGate. (2025). Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach.

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]

- Google Patents. (1999). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Available at: [Link]

- ResearchGate. (n.d.). One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide).

- Google Patents. (1992). Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).

-

SIELC Technologies. (2018). 1H-Indene, 4-chloro-2,3-dihydro-7-methyl-. Available at: [Link]

-

PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

- Cell Press. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

Sources

Preventing dehalogenation in Suzuki coupling of 4-chloro-2,3-dihydro-1H-indene

Technical Support Center: Advanced Coupling Solutions Topic: Preventing Dehalogenation in Suzuki-Miyaura Coupling of 4-Chloro-2,3-dihydro-1H-indene Ticket ID: #SC-INDANE-04 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

Coupling 4-chloro-2,3-dihydro-1H-indene (4-chloroindane) presents a dual challenge:

-

Electronic Deactivation: As an aryl chloride, the C-Cl bond energy (~96 kcal/mol) is significantly higher than bromides or iodides, making the initial oxidative addition step kinetically difficult.

-

Steric Hindrance: The chlorine atom at position 4 is immediately adjacent to the saturated cyclopentyl ring fusion. This acts effectively as an ortho-alkyl substituent, creating steric bulk that retards the transmetallation step.

The Core Problem: When transmetallation is slow, the reactive Palladium(II) intermediate (

This guide provides a self-validating workflow to suppress this pathway and enforce productive cross-coupling.

Part 1: The Mechanistic Battlefield

To solve dehalogenation, you must visualize how it competes with your desired reaction.

Figure 1: Competing Pathways in Suzuki Coupling of Hindered Chlorides

Caption: The "Stalled Intermediate" hypothesis. Steric bulk at the 4-position slows transmetallation, allowing the Pd(II) species to scavenge a hydride (from solvent or ligand) and eliminate the dehalogenated byproduct.

Part 2: Troubleshooting & Optimization Guide

Scenario A: "I see <10% conversion and mostly starting material."

Diagnosis: The catalyst is failing the Oxidative Addition step. The C-Cl bond is not breaking.[1]

-

Fix: You need a more electron-rich, bulky ligand to force the Pd into the C-Cl bond.

-

Action: Switch to XPhos or SPhos . These Buchwald ligands are designed specifically for unactivated aryl chlorides.

-

Protocol Check: Ensure you are heating to at least 80-100°C. Aryl chlorides rarely couple at room temperature without specialized precatalysts.

Scenario B: "I see 100% conversion, but 40% is dehalogenated indane."

Diagnosis: Oxidative addition is working, but Transmetallation is too slow. The Pd-Ar species is sitting idle and reacting with protons in the solvent or undergoing

-

Fix 1 (Solvent): Remove sources of hydrides. If you are using alcohols (EtOH/MeOH), STOP. Switch to 1,4-Dioxane or Toluene .

-

Fix 2 (Base): Strong alkoxide bases (e.g., NaOEt, KOtBu) can act as hydride donors (via

-H elimination of the alkoxide). Switch to K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ . -

Fix 3 (Water): While some water is needed for boronic acid activation, too much promotes protodehalogenation.[2] Use a strictly controlled ratio (e.g., 4:1 Organic:Water).

Scenario C: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst death or Boronic Acid decomposition (Protodeboronation).

-

Fix: Add the boronic acid in excess (1.5 - 2.0 equiv). If using unstable boronic acids (e.g., 2-heterocyclic), switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) or MIDA boronate for slow release.

Part 3: Optimization Matrices

Use these tables to select your reaction components based on the "Risk of Dehalogenation."

Table 1: Ligand Selection for 4-Chloroindane

| Ligand | Class | Rec. for 4-Cl-Indane? | Why? |

|---|---|---|---|

| PPh₃ | Triarylphosphine | NO | Too weak for Ar-Cl oxidative addition. |

| dppf | Bidentate | Maybe | Good for sterics, but often fails with unactivated chlorides. |

| SPhos | Dialkylbiaryl | YES | Excellent for ortho-substituted chlorides; high turnover. |

| XPhos | Dialkylbiaryl | YES (Gold Std) | Extreme bulk prevents Pd dimerization; promotes reductive elimination. |

| IPr / PEPPSI | NHC | YES | High stability; excellent for difficult chlorides if phosphines fail. |

Table 2: Base Selection & Hydride Risk

| Base | Strength | Hydride Risk | Recommendation |

|---|

| NaOEt / NaOMe | Strong | High | AVOID. Can undergo

Part 4: The "Gold Standard" Protocol

This protocol is optimized to minimize the residence time of the Pd(II) intermediate, thereby suppressing dehalogenation.

Substrate: 4-chloro-2,3-dihydro-1H-indene (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.5 equiv)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a resealable reaction vial or Schlenk tube.

-

Add Pd₂(dba)₃ (1.0 - 2.0 mol%) and XPhos (2.0 - 4.0 mol%). Note: A 1:2 Pd:Ligand ratio is crucial.

-

Add 4-chloroindane (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

-

Add K₃PO₄ (finely ground, 3.0 equiv).[3]

-

-

Solvent System:

-

Add Anhydrous 1,4-Dioxane (Concentration: 0.2 M relative to halide).

-

Add Degassed Water (Ratio: 10:1 Dioxane:Water). Strictly control water volume.

-

-

Degassing (CRITICAL):

-

Do NOT just bubble nitrogen. Perform 3 cycles of Freeze-Pump-Thaw or vigorous argon sparging for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation pathways.

-

-

Reaction:

-

Seal the vessel.[4]

-

Heat to 100°C for 12-18 hours. High temperature is required to overcome the Ar-Cl activation barrier.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (elute with EtOAc) to remove Pd black.

-

Wash with water/brine to remove boronic acid residues.

-

Why this works:

-

Pd₂(dba)₃/XPhos: Generates a highly active monoligated Pd(0) species that rapidly inserts into the Ar-Cl bond.

-

K₃PO₄: Facilitates transmetallation without acting as a hydride source.

-

10:1 Dioxane/Water: The small amount of water activates the boronic acid (forming the boronate species) but is insufficient to promote large-scale protonation of the Pd-Ar species.

Part 5: Troubleshooting Decision Tree

Figure 2: Systematic Debugging for Dehalogenation

Caption: Flowchart for isolating the root cause of reaction failure based on crude mixture analysis.

References

-

Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Navarro, O., et al. (2005).[6] Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki Cross-Coupling. Journal of Organic Chemistry. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

Technical Support Center: Purification & Isolation of 4-Chloro-2,3-dihydro-1H-indene

The following technical guide is structured as a specialized support center for researchers working with 4-chloro-2,3-dihydro-1H-indene (also known as 4-chloroindane).

Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Troubleshooting Synthesis, Isolation, and Purity Profiling

Core Technical Overview

Target Molecule: 4-chloro-2,3-dihydro-1H-indene CAS: 13547-70-1 Physical State: Colorless to pale yellow liquid (at RT). Boiling Point: ~230–235°C (estimated based on 1-chloroindane analogs); ~105-110°C at 15 mmHg. Solubility: Highly soluble in organic solvents (DCM, Hexanes, Toluene); insoluble in water.

The "Isomer Trap" (Critical Warning)

Before proceeding, confirm your synthesis route.

-

Route A (Direct Chlorination of Indane): If you produced this via electrophilic aromatic substitution of indane, stop . You likely have a near-inseparable mixture of 4-chloroindane and 5-chloroindane. Their boiling points differ by <2°C, making distillation ineffective.

-

Route B (Reduction of 4-Chloro-1-indanone): This is the only recommended route for high-purity applications. The regiochemistry is fixed in the precursor.

Troubleshooting & FAQs

Select the issue matching your observation.

Q1: My GC-MS shows a persistent peak with M+ = 166/168 (Ratio 3:1). What is it?

Diagnosis: You have unreacted 4-chloro-1-indanone . Cause: Incomplete reduction.[1] The carbonyl group is robust. If you used a Clemmensen reduction (Zn(Hg)/HCl), the heterogeneity of the reaction often leads to stalled conversion. Solution:

-

Do not distill yet. The boiling points are too close for efficient separation on a small scale.

-

Chemical Scrub: Dissolve the crude mixture in ethanol and treat with Girard’s Reagent T (trimethylammonium acetohydrazide chloride). This forms a water-soluble hydrazone with the ketone.

-

Partition: Extract with hexanes. The unreacted ketone (now a hydrazone) stays in the aqueous phase; your product (4-chloroindane) moves to the organic phase.

Q2: I see a significant impurity at M-34 (Loss of Chlorine). Why?

Diagnosis: De-halogenation has occurred, yielding unsubstituted indane (2,3-dihydro-1H-indene). Cause: You likely used Catalytic Hydrogenation (Pd/C, H2) to reduce the ketone. Palladium readily inserts into Aryl-Cl bonds, replacing the chlorine with hydrogen. Corrective Protocol:

-

Avoid Pd/C.

-

Switch to Ionic Hydrogenation: Use Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA) .[2][3] This method is chemoselective for benzylic carbonyls/alcohols and leaves the aryl chloride intact [1].

Q3: The product is an oil, but it solidifies or becomes gummy upon standing.

Diagnosis: Contamination with 4-chloro-1-indanol (Intermediate Alcohol). Context: If you used NaBH4 followed by a weak acid workup, you stopped at the alcohol stage. The alcohol has a melting point just above room temperature and significantly increases viscosity. Purification Fix:

-

Flash Chromatography: The alcohol is much more polar than the indane.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: 100% Hexanes initially (elutes 4-chloroindane), then 10% EtOAc/Hexanes (elutes alcohol).

-

Recommended Purification Workflow

The following protocol assumes the crude material was obtained via the reduction of 4-chloro-1-indanone.

Step 1: Crude Assessment (TLC)

Mobile Phase: 100% Hexanes.

-

Rf ~0.8: 4-Chloroindane (Product) - UV active (weak), Iodine active.

-

Rf ~0.3: 4-Chloro-1-indanone (Starting Material).

-

Rf ~0.1: 4-Chloro-1-indanol (Intermediate).

Step 2: Flash Chromatography (Research Scale <5g)

For high purity (>98%), chromatography is superior to distillation due to the thermal stability risks of trace impurities.

| Parameter | Specification |

| Column Loading | 1:50 (Sample : Silica mass) |

| Solvent A | n-Hexane (or Heptane) |

| Solvent B | Ethyl Acetate |

| Gradient | Isocratic 100% Solvent A for 5 CV (Column Volumes). |

| Detection | UV 254 nm (Aryl chloride absorption is distinct). |

Step 3: Vacuum Distillation (Scale >10g)

If chromatography is impractical, use short-path distillation under high vacuum.

-

Pressure: < 5 mmHg (Essential to keep bath temp <150°C).

-

Fractions:

-

F1 (Fore-run): Residual solvents and unsubstituted indane (if any).

-

F2 (Main Cut):4-Chloroindane (Collect at steady temp).

-

Residue: Polymerized material and inorganic salts.

-

Visualizing the Chemistry

The following diagram illustrates the synthesis pathways and where specific impurities arise.

Figure 1: Reaction pathways showing the recommended Ionic Hydrogenation route (Blue arrows) versus high-risk routes (Red/Dashed arrows) that generate common impurities.

Experimental Protocol: Ionic Hydrogenation

Recommended method to convert 4-chloro-1-indanone to 4-chloroindane while preserving the halogen.

Reagents:

-

4-Chloro-1-indanone (1.0 equiv)

-

Sodium Borohydride (NaBH4) (1.2 equiv)

-

Triethylsilane (Et3SiH) (2.5 equiv)

-

Trifluoroacetic Acid (TFA) (10 equiv)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Reduction to Alcohol: Dissolve ketone in MeOH at 0°C. Add NaBH4 portion-wise. Stir 1h. Quench with water, extract with DCM. Dry and concentrate to obtain crude 4-chloro-1-indanol .

-

Ionic Reduction: Dissolve crude alcohol in dry DCM under Nitrogen.

-

Addition: Add Triethylsilane (Et3SiH).

-

Acidolysis: Add TFA dropwise at 0°C. (Exothermic!).

-

Reaction: Allow to warm to Room Temp. Stir 4–12h. Monitor by TLC (Hexanes).

-

Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.

-

Isolation: Pass through a short silica plug eluting with Hexanes to remove silicon byproducts.

References

-

Doyle, M. P., et al. (1976). "Silane reductions in acidic media. A selective method for the reduction of ketones and alcohols."[4] Journal of Organic Chemistry. (General principle of Ionic Hydrogenation).

-

Kursanov, D. N., et al. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis.

-

BenchChem. (2025).[5] "4-Chloro-1-indanone: Chemical Properties and Structure." (Precursor data).

-

Jasouri, S., et al. (2010).[6] "Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine." South African Journal of Chemistry. (Details on handling 4-chloro-indanone derivatives).

Sources

- 1. Silane Reduction of... - Gelest [technical.gelest.com]

- 2. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]

Technical Support Center: Recrystallization of 4-Chloro-2,3-dihydro-1H-indene

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4-chloro-2,3-dihydro-1H-indene. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the solvent.[1][4] For a molecule like 4-chloro-2,3-dihydro-1H-indene, which possesses a moderately nonpolar bicyclic structure with a polar carbon-chlorine bond, selecting the appropriate solvent system is critical for successful purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 4-chloro-2,3-dihydro-1H-indene in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, especially when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[5]

-

Causality: This phenomenon occurs when the solute is highly soluble in the hot solvent and upon cooling, the solution becomes supersaturated to a point where the solute's solubility is exceeded, but the temperature is still above its melting point. The presence of impurities can also disrupt the crystal lattice formation, promoting oiling out.

-

Solutions:

-

Reheat and Add More Solvent: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[5]

-

Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4] Insulating the flask can further slow the cooling process.

-

Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool. For 4-chloro-2,3-dihydro-1H-indene, a hexane/ethyl acetate or hexane/acetone mixture could be effective.[6]

-

Scratching: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[7] This creates nucleation sites for crystal growth.

-

Seeding: If you have a pure crystal of 4-chloro-2,3-dihydro-1H-indene, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[7][8]

-

Q2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

A2: A low recovery of the purified compound is a frequent problem in recrystallization.

-

Causality: The most common reasons for low yield include using an excessive amount of solvent, premature crystallization during hot filtration, and washing the collected crystals with a solvent at the wrong temperature.[9]

-

Solutions:

-

Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[4][9] Adding too much solvent will keep more of your compound dissolved at low temperatures, thus reducing the yield.[9] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

-

Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your apparatus (funnel and filter paper) is pre-heated.[7] Using a stemless funnel can also help prevent clogging.[7]

-

Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[9] Using room temperature or warm solvent will redissolve some of your product.[9]

-

Second Crop of Crystals: The remaining solution after the first filtration (the mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

-

Q3: My recrystallized product is still colored/impure. What went wrong?

A3: The persistence of impurities, especially colored ones, indicates that the chosen recrystallization conditions were not optimal for their removal.

-

Causality: This can happen if the impurity has similar solubility characteristics to your desired compound in the chosen solvent. Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.

-

Solutions:

-

Use of Decolorizing Carbon: For colored impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[10][11] The charcoal adsorbs the colored impurities.[11] Caution: Use only a small amount, as excessive charcoal can also adsorb your product.[11] Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Solvent Selection: Re-evaluate your choice of solvent. A different solvent or a mixed-solvent system might have a better solubility profile for separating the impurity from your product.

-

Slow Crystal Growth: Ensure the cooling process is slow and undisturbed. Rapid crystal formation can trap impurities within the crystal lattice.[4]

-

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing 4-chloro-2,3-dihydro-1H-indene?

A: The ideal solvent is one in which 4-chloro-2,3-dihydro-1H-indene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Given its structure (a substituted indane), which is largely nonpolar with a slight increase in polarity due to the chlorine atom, good starting points for solvent screening would be:

-

Nonpolar solvents: Hexane, heptane

-

Slightly polar solvents: Toluene, ethyl acetate, acetone

-

Mixed solvent systems: Hexane/ethyl acetate, hexane/acetone, ethanol/water[6][12]

A systematic approach involves testing the solubility of a small amount of your compound in a small volume of various solvents at room temperature and then upon heating.[12]

Q: What is the purpose of a mixed-solvent system?

A: A mixed-solvent system is used when no single solvent provides the desired solubility characteristics.[6] It typically consists of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not. This allows for fine-tuning of the solubility to achieve good crystal formation upon cooling.

Q: How can I induce crystallization if no crystals form after cooling?

A: If your solution is supersaturated but no crystals have formed, you can try the following techniques:[9]

-

Scratching the inner surface of the flask with a glass rod.[7]

-

Cooling the solution to a lower temperature using a salt-ice bath.[7]

-

Concentrating the solution by boiling off some of the solvent and allowing it to cool again.[4]

Experimental Protocol: Recrystallization of 4-chloro-2,3-dihydro-1H-indene

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

-

Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use a hexane/ethyl acetate system.

-

Dissolution: Place the crude 4-chloro-2,3-dihydro-1H-indene in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

-

Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness (turbidity).

-

Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

| Solvent | Boiling Point (°C) | Polarity | Suitability for 4-chloro-2,3-dihydro-1H-indene |

| Hexane | 69 | Nonpolar | Likely a "poor" solvent; good for precipitating the compound from a more polar solvent and for washing crystals. |

| Heptane | 98 | Nonpolar | Similar to hexane, but with a higher boiling point. |

| Toluene | 111 | Moderately Nonpolar | May be a suitable single solvent. |

| Ethyl Acetate | 77 | Polar aprotic | Likely a "good" solvent; useful in a mixed-solvent system with a nonpolar solvent. |

| Acetone | 56 | Polar aprotic | Similar to ethyl acetate, but more volatile. |

| Ethanol | 78 | Polar protic | May be a suitable single solvent or used in an ethanol/water mixture. |

| Water | 100 | Very Polar | Unlikely to be a good solvent on its own due to the nonpolar nature of the indene backbone. |

Visualization of the Recrystallization Workflow

Caption: A flowchart illustrating the key stages and potential troubleshooting points in the recrystallization of 4-chloro-2,3-dihydro-1H-indene.

References

- Recrystallization - YouTube. (2020, January 10).

- Recrystallization-1.pdf. (n.d.).

- Recrystallization - Chemistry LibreTexts. (2023, January 29).

- Recrystallization1. (n.d.).

- recrystallization, filtration and melting point. (n.d.).

- Recrystallization - Single Solvent. (n.d.).

- Recrystallization. (n.d.).

- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).

- Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Recrystallization. (n.d.).

Sources

- 1. mt.com [mt.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Home Page [chem.ualberta.ca]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. reddit.com [reddit.com]

- 12. web.mnstate.edu [web.mnstate.edu]

Optimizing catalyst loading for Suzuki coupling with 4-chloro-2,3-dihydro-1H-indene

Case ID: IND-CL-004 Status: Active Support Subject: Optimization of Catalyst Loading & Troubleshooting for Unactivated Aryl Chlorides

Executive Summary: The "Indane" Challenge

You are working with 4-chloro-2,3-dihydro-1H-indene (4-chloroindane). Before optimizing loading, you must understand why this substrate fails under "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃).

-

Bond Strength: The C–Cl bond is significantly stronger (approx. 96 kcal/mol) than C–Br or C–I bonds. Standard triphenylphosphine ligands cannot make the Palladium electron-rich enough to insert into this bond (Oxidative Addition).

-

Electronic Deactivation: The alkyl ring fused to the benzene core is electron-donating. This increases electron density at the C–Cl bond, making it less electrophilic and further suppressing oxidative addition.

-

Steric Bulk: The C4 position is adjacent to the bridgehead carbon of the five-membered ring. While not as hindered as a 2,6-disubstituted aryl chloride, it possesses sufficient bulk to slow down coordination.

The Solution: You generally cannot use simple Pd salts. You require Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) complexes to facilitate the difficult oxidative addition step.

Standard Operating Procedure (SOP)